1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-15(16(24)23-10-4-2-3-5-11-23)26-18(20-12)22-17(25)21-14-8-6-13(19)7-9-14/h6-9H,2-5,10-11H2,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDVALUWAZLPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SARs), supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 392.9 g/mol. The presence of an azepane carbonyl group and a thiazole ring contributes to its unique pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Provides potential for electrophilic substitutions |
| Urea Linkage | Susceptible to hydrolysis, enhancing reactivity |
| Azepane Carbonyl Group | May enhance lipophilicity and pharmacokinetic properties |
Anticancer Activity
Recent studies have demonstrated that derivatives of urea compounds, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's efficacy against lung cancer (A549), colorectal cancer (HCT-116), and prostate cancer (PC-3) cell lines using the MTT assay. The results indicated that the compound showed promising IC50 values comparable to established anticancer agents like sorafenib.
Key Findings from Research
- IC50 Values :
- A549:
- HCT-116:
- Sorafenib (control):
- A549:
- HCT-116:
These results suggest that the compound not only inhibits tumor cell growth but may also act through mechanisms involving the Raf/MEK/ERK signaling pathway.
The mechanism of action for this compound appears to involve:
- Binding Affinity : Studies utilizing molecular docking simulations have indicated that the compound interacts with key amino acid residues in target proteins such as BRAF.
- Hydrogen Bonding : The urea nitrogen and oxygen atoms form hydrogen bonds with specific residues, stabilizing the interaction and enhancing inhibitory effects on cancer cell proliferation.
Study Overview
A significant study focused on a series of urea derivatives, including our target compound, evaluated their biological activities and SARs. The findings were summarized as follows:
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea | Antiproliferative | 2.39 ± 0.10 (A549) |
| Sorafenib | Antiproliferative | 2.12 ± 0.18 (A549) |
| Other Urea Derivatives | Variable | Varies |
Implications for Future Research
The unique structural attributes of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea position it as a promising candidate for further development as an anticancer agent. Future research should focus on optimizing its pharmacological properties and exploring its potential against other malignancies.
Scientific Research Applications
Structural Features
The compound features:
- A thiazole ring , contributing to its biological activity.
- An azepane moiety , which may enhance interaction with biological targets.
- A chlorophenyl group , known for its role in modulating pharmacological properties.
Medicinal Chemistry
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea has been investigated for its potential therapeutic effects against various diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
The mechanisms underlying these effects include the induction of apoptosis and disruption of critical signaling pathways related to cell survival and proliferation.
Neuropharmacology
The compound has also been evaluated for its neuropharmacological effects, particularly in addiction therapy. Animal model studies have demonstrated its potential to modulate drug-seeking behavior.
Case Study: Drug-Seeking Behavior in Rats
In a study involving rats trained to self-administer cocaine, administration of the compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests its potential application in addiction treatment by modulating the endocannabinoid system.
Materials Science
Beyond medicinal applications, this compound's unique structural features make it a candidate for materials science research, particularly in the development of novel polymers or coatings with specific functional properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Target Selectivity and Mechanism
- Cannabinoid Receptors: The urea backbone and chlorophenyl group align with CB1 modulators like PSNCBAM-1. However, the azepane-thiazole system may reduce off-target effects compared to Rimonabant’s dichlorophenyl group, which is linked to psychiatric side effects .
- Antifungal Activity: Azetidinone-urea analogs (e.g., 4h) demonstrate that chloro-substitution enhances antifungal potency, but the target compound’s lack of azetidinone suggests divergent applications .
- Ion Channel Modulation : NS-1738’s activity as an α7 nAChR PAM highlights the role of urea derivatives in ion channel regulation, though the target compound’s thiazole-azepane system may favor GPCRs over ion channels .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5-(azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of urea derivatives typically involves coupling isocyanates with amines under controlled conditions. For this compound, a plausible route involves reacting 4-chlorophenyl isocyanate with a pre-synthesized thiazole-amine intermediate (e.g., 5-(azepane-1-carbonyl)-4-methylthiazol-2-amine).
- Key Steps :
- Use inert solvents (e.g., dichloromethane or toluene) to minimize side reactions.
- Employ a base (e.g., triethylamine) to neutralize HCl generated during urea bond formation .
- Optimize temperature (reflux conditions) and stoichiometry to improve yield and purity.
- Validation : Monitor reactions via TLC or HPLC, and characterize intermediates using NMR and mass spectrometry.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction provides definitive proof of molecular geometry and hydrogen-bonding patterns in the urea moiety .
- NMR spectroscopy (¹H, ¹³C, DEPT) verifies proton environments, particularly for the azepane, thiazole, and chlorophenyl groups.
- FTIR confirms carbonyl (C=O) and urea (N-H) functional groups.
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Design a tiered screening approach:
- Cytotoxicity assays (e.g., MTT or resazurin reduction) against cancer cell lines to assess antiproliferative potential.
- Enzyme inhibition studies : Target kinases or proteases structurally related to the thiazole and urea motifs.
- Solubility and stability tests : Use HPLC to evaluate compound integrity in physiological buffers (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., kinases) with known urea-binding pockets.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes.
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds between urea NH and catalytic aspartate residues) .
- Validate predictions with mutagenesis studies or competitive binding assays .
Q. How to resolve contradictions in observed vs. predicted bioactivity data?
Methodological Answer:
Q. What experimental designs are appropriate for studying environmental fate and ecotoxicology?
Methodological Answer: Adopt a longitudinal framework inspired by environmental chemistry protocols:
Q. How can isotopic labeling aid in tracking metabolic pathways?
Methodological Answer:
- Synthesis of ¹³C/¹⁵N-labeled analogs : Introduce isotopes at the urea carbonyl or thiazole methyl group.
- In vivo tracing : Administer labeled compound to rodent models and analyze metabolites via LC-MS/MS.
- Pathway mapping : Use software like MetaboAnalyst to correlate isotopic enrichment with metabolic networks .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic vs. spectroscopic data for this compound?
Methodological Answer:
- Scenario : X-ray data shows planar urea geometry, while NMR suggests rotational flexibility.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
